![molecular formula C17H14ClNO B1306476 3-氯-1-二苯并[b,f]氮杂菲-5-基-丙-1-酮 CAS No. 29883-11-2](/img/structure/B1306476.png)

3-氯-1-二苯并[b,f]氮杂菲-5-基-丙-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

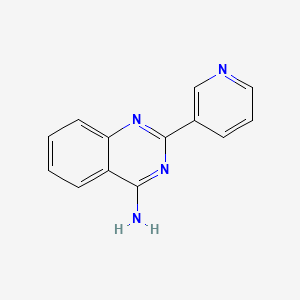

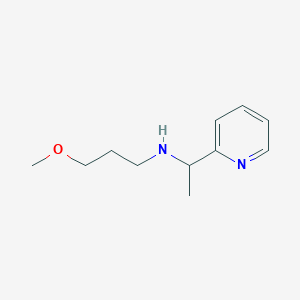

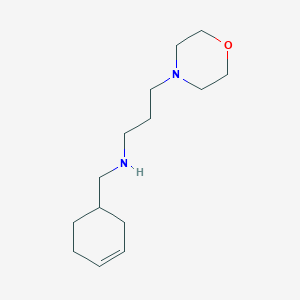

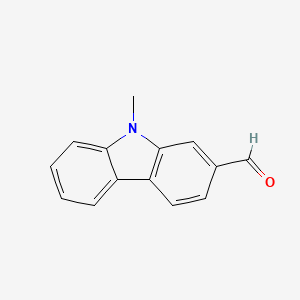

The compound "3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one" is a derivative of the dibenzo[b,f]azepine class, which is a bicyclic system consisting of a benzene ring fused to a seven-membered azepine ring. The dibenzo[b,f]azepine scaffold is of significant interest due to its presence in various bioactive compounds and pharmaceuticals.

Synthesis Analysis

The synthesis of dihydrobenzo[b]azepine derivatives has been achieved through an iron(III) chloride-catalyzed intramolecular alkyne-carbonyl metathesis reaction. This method is notable for its use of environmentally friendly and inexpensive iron(III) chloride as a catalyst under mild conditions, which is applicable to a wide range of substrates containing different functional groups, yielding products in good to excellent yields .

Molecular Structure Analysis

The molecular structure of dibenzo[b,f]azepine derivatives is characterized by the presence of a seven-membered azepine ring fused to two benzene rings. The introduction of various substituents, such as the 3-chloropropyl group, can lead to different conformational aspects and physical properties, as discussed in the context of N-methyl derivatives .

Chemical Reactions Analysis

Dibenzo[b,f]azepine derivatives can undergo various chemical reactions, including phosgenation, reaction with hydrazine hydrate, and further reactions with aromatic aldehydes to afford substituted products. For instance, 5H-dibenzo[b,f]azepine-5-carbonyl chloride can be transformed into 5H-dibenzo[b,f]azepine-5-carboxylic acid [3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl]amide through a series of reactions involving chloroacetyl chloride and triethylamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of dibenzo[b,f]azepine derivatives can be influenced by the nature of the substituents and the specific structural modifications. For example, the introduction of a cyclopropane ring or the formation of cation radical salts can significantly alter the properties of these compounds. The determination of dibenzo[b,f]-1,4-oxazepine by diazotization cleavage of the azomethine bond is an example of a chemical property that can be utilized for analytical purposes .

科学研究应用

合成和抗氧化活性

一项研究描述了新型的 3-氯-1-(5H-二苯并[b,f]氮杂菲-5-基)丙-1-酮衍生物与不同氨基酸的合成,旨在增强其抗氧化活性。这些衍生物被评估了其对抗氧化活性的潜力,包括抑制脂质过氧化和抑制人低密度脂蛋白 (LDL) 氧化。在这些衍生物中,某些化合物表现出显着的抗氧化活性,表明连接到核心分子的不同官能团的影响 (H. V. Kumar, C. K. Kumar, & N. Naik, 2009).

自由基清除活性

另一项研究重点是合成含有不同氨基酚的 5H-二苯并[b,f]氮杂菲衍生物,并评估它们在各种体外模型系统中的抗氧化特性。研究发现,虽然核心化合物表现出可忽略的活性,但其衍生物,特别是那些含有取代氨基酚的衍生物,在不同测定中表现出良好的抗氧化活性。这表明这些衍生物作为抗氧化剂的潜力 (H. Vijay Kumar & N. Naik, 2010).

氨基酸类似物的合成

提出了一种合成 5H-二苯并[b,f]氮杂菲氨基酸类似物的方法,其中通过 N-酰化获得关键的中间体 3-氯-1-(5H-二苯并[b,f]氮杂菲-5-基)丙-1-酮。这些类似物被评估了它们的自由基清除活性,其中一些表现出显着的活性。这强调了该化合物作为合成具有生物活性的衍生物的前体的多功能性 (H. V. Kumar, C. Gnanendra, & N. Naik, 2009).

在血管性认知障碍中的保护作用

研究探索了 10,11-二氢-5H-二苯并[b,f]氮杂菲异羟肟酸盐的合成,并检查了它们对血管性认知障碍 (VCI) 的影响。特别发现一种衍生物可以增加脑血流量,减轻认知障碍,并改善体内海马萎缩。这些发现表明在治疗血管性认知障碍中具有潜在的应用 (N. Kaur 等,2019).

属性

IUPAC Name |

1-benzo[b][1]benzazepin-11-yl-3-chloropropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO/c18-12-11-17(20)19-15-7-3-1-5-13(15)9-10-14-6-2-4-8-16(14)19/h1-10H,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNQVXSSQUEJEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-propionic acid](/img/structure/B1306409.png)